molecular formula C19H20N4O2 B2901992 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone CAS No. 2034421-07-1

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone

Cat. No. B2901992
CAS RN: 2034421-07-1
M. Wt: 336.395
InChI Key: NVOZBBOVAFTBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone is a chemical compound that has shown promising results in scientific research. It is a synthetic compound that has been studied extensively for its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and anti-cancer effects. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone is that it is a synthetic compound that can be easily synthesized in the laboratory. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for the study of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its potential as a treatment for other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone involves several steps. The first step involves the synthesis of 2-ethoxypyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)amine to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a treatment for Alzheimer's disease and other neurodegenerative diseases.

properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2-ethoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-25-18-15(6-5-10-20-18)19(24)22-11-9-14(12-22)23-13-21-16-7-3-4-8-17(16)23/h3-8,10,13-14H,2,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOZBBOVAFTBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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